3-allyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Overview
Description
3-allyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is a useful research compound. Its molecular formula is C27H33N3O2S and its molecular weight is 463.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.22934848 g/mol and the complexity rating of the compound is 851. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Bioactive Properties
Research has focused on the synthesis of benzo[h]quinazoline derivatives, including the mentioned compound, exploring their chemical transformations and evaluating their biological activities. A key study describes the synthesis of various benzo[h]quinazolines by reacting ethyl 4′-amino-5′,8′-dimethyl-1′H-spiro[cyclohexane-1,2′-naphthalene]-3′-carboxylate with allyl isothiocyanate, leading to compounds with significant anti-monoamine-oxidase and anticonvulsant activities (Grigoryan et al., 2017).
Another study by Markosyan et al. (2017) elaborates on the synthesis of 3-allyl-7,10-dimethyl-2-sulfanylidene-2,3,5,6-tetrahydrospiro[benzo[h]quinazoline-5,1′-cyclopentan]-4(1H)-one, showcasing the formation of new benzo[h]quinazoline derivatives that possess potential antineoplastic and antimonoamineoxidase properties, underscoring the compound's relevance in developing therapeutic agents (Markosyan et al., 2017).
Antineoplastic and Antimonoamineoxidase Activity
The antineoplastic and antimonoamineoxidase activities of these compounds indicate their potential for therapeutic applications. Specifically, the synthetic pathways explored in these studies not only yield compounds with interesting biological activities but also highlight the versatility of benzo[h]quinazoline derivatives in medicinal chemistry. The research by Markosyan et al. (2010) particularly stands out, as it demonstrates the synthesis and bioactivity evaluation of 3-allyl-4-oxo-2-thioxo-1,2,3,4,5,6-hexahydrospiro(benzo[h]quinazoline5,1'-cyclohexane), revealing its antineoplastic and antimonoamineoxidase effects, thereby suggesting its potential in cancer therapy and as a monoamine oxidase inhibitor (Markosyan et al., 2010).
Properties
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O2S/c1-2-15-30-25(32)23-24(28-26(30)33-19-22(31)29-16-9-4-10-17-29)21-12-6-5-11-20(21)18-27(23)13-7-3-8-14-27/h2,5-6,11-12H,1,3-4,7-10,13-19H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCBGKFRIAEMAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCC(=O)N5CCCCC5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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